Ethyl 4-oxobutanoate

Overview

Description

Ethyl 4-oxobutanoate (C₆H₁₀O₃) is an ester derivative of 4-oxobutanoic acid, characterized by a ketone group at the C4 position and an ethyl ester moiety. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., dihydrofurans via TiIII-mediated allenylation) and bioactive molecules . Its reactivity stems from the electrophilic α,β-unsaturated ketone system, enabling participation in cyclization, alkylation, and acylation reactions. This compound derivatives are also explored for biological activities, including tyrosinase inhibition and metabolic modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-oxobutanoate can be synthesized through various methods. One common method involves the reaction of ethyl 4-pentenoate with ozone in dichloromethane at -78°C, followed by treatment with triphenylphosphine . Another method involves the alkylation of enolate ions, where ethyl acetoacetate is converted into its enolate ion by reaction with sodium ethoxide in ethanol, followed by alkylation with an alkyl halide .

Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of succinic semialdehyde with ethanol. This process involves the use of acid catalysts to facilitate the reaction and achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or aldehydes.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Alkyl halides and strong bases like sodium hydride are commonly employed.

Major Products:

Oxidation: Succinic acid.

Reduction: 4-hydroxybutanoic acid or 4-hydroxybutanal.

Substitution: Various substituted esters depending on the alkyl halide used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-oxobutanoate serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the production of:

- β-keto esters : These compounds are vital in synthesizing pharmaceuticals and agrochemicals.

- Heterocyclic compounds : this compound is involved in synthesizing pyrimidines and other heterocycles, which have applications in drug development.

Reactions Involving this compound

The compound participates in several important chemical reactions:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids or ketones |

| Reduction | Alcohols |

| Substitution | Substituted esters or ketones |

These reactions highlight its importance as a building block in organic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties

Recent studies have investigated the biological activities of this compound. Its derivatives have shown promise in:

- Antimicrobial activity : Various derivatives exhibit effectiveness against a range of bacterial strains.

- Cytotoxicity against cancer cells : Preliminary evaluations indicate that certain derivatives possess moderate cytotoxic activity against breast and colon cancer cell lines, with IC50 values suggesting potential as chemotherapeutic agents .

Medicinal Chemistry

Drug Development

This compound is explored as a potential drug candidate due to its ability to modulate biological pathways. Notable applications include:

- Neuroprotection : Compounds derived from this compound have been linked to neuroprotective effects in animal models, particularly in reducing neuroinflammation associated with neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory properties : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting therapeutic potential for inflammatory diseases .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used for producing specialty chemicals and materials. Its applications include:

- Agrochemicals : It serves as a precursor for synthesizing herbicides and pesticides.

- Dyes and pigments : The compound's derivatives are employed in the formulation of various dyes used in textiles and coatings.

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of this compound reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines, showcasing its potential for neuroprotective therapies.

Case Study 2: Anticancer Activity

Research evaluating the cytotoxic effects of this compound derivatives against cancer cell lines revealed promising results. The compounds exhibited moderate potency compared to established chemotherapeutics, indicating their potential role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of ethyl 4-oxobutanoate involves its reactivity as a carboxylic ester. It can undergo hydrolysis to form succinic semialdehyde and ethanol, which can further participate in various biochemical pathways . The compound’s reactivity is primarily due to the presence of the carbonyl group, which makes it susceptible to nucleophilic attack and other chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Phenyl Derivatives

Ethyl 4-oxobutanoate derivatives with aryl substituents at the C4 position exhibit distinct physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, favoring reactions like Friedel-Crafts acylation .

- Fluorinated analogs show improved metabolic stability, making them valuable in drug design .

Alkyl Chain-Modified Esters

The alkyl chain length in ester derivatives influences biological activity and solubility:

Key Observations :

- Ethyl esters generally outperform methyl analogs in tyrosinase inhibition due to balanced lipophilicity .

- Benzyl esters exhibit enhanced activity but face challenges in solubility .

Chlorinated Derivatives

Chlorine substitution alters reactivity and stereoselectivity:

Key Observations :

- Ethyl 4-chloro-3-oxobutanoate undergoes asymmetric reduction to produce enantiomerically pure (S)-CHBE, a precursor to statins .

- Brominated analogs show higher reactivity in cyclization reactions .

Heterocyclic and Phosphonate Derivatives

Structural hybridization expands functional utility:

Key Observations :

Biological Activity

Ethyl 4-oxobutanoate, a compound with the chemical formula C6H10O3, is of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

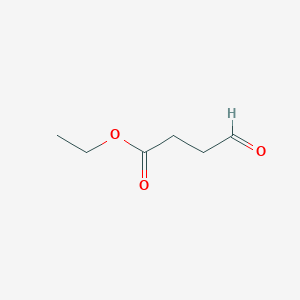

This compound is an ester derivative characterized by a four-carbon chain with a keto group. Its structure can be represented as follows:

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

2. Anticancer Activity

This compound has shown promise in anticancer research. It exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle progression.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HT-29 (colon cancer) | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as L-glucuronate reductase and Gluconate dehydrogenase, which are involved in critical metabolic pathways .

- Cellular Interaction : this compound may modulate receptor activity or alter signaling pathways that lead to physiological responses including inflammation reduction and apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a marked increase in apoptotic markers. Flow cytometry analysis demonstrated a significant shift in the cell population towards late-stage apoptosis, indicating its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-oxobutanoate and its derivatives?

this compound is synthesized via condensation reactions (e.g., with ortho-phenylenediamines or phenylhydrazines), Friedel-Crafts acylation, and Wittig olefination. For example:

- Condensation : Ethyl 4-chloro-3-oxobutanoate reacts with glycinamide hydrochloride in a one-pot method to yield tetrahydro-pyrroloimidazoledione derivatives .

- Friedel-Crafts acylation : Succinoyl chloride is used to introduce the 4-oxobutanoate moiety to phenolic cores (e.g., carvacrol/thymol), yielding bioactive esters in 68–81% yields .

- Wittig olefination : this compound reacts with β-ketophosphonates to form enones, achieving 88% yield over two steps .

Q. How can this compound derivatives be characterized for structural confirmation?

Advanced spectroscopic methods are critical:

- NMR/IR/HRMS : Used to confirm alkyl 4-oxobutanoate derivatives of carvacrol/thymol, with spectral data aligning with literature values .

- Chiral HPLC : Determines enantiomeric ratios (e.g., 98:2 for (S)-KAPA) after derivatization .

Q. What stability challenges arise during this compound-based reactions?

Degradation studies using RP-HPLC reveal instability under alkaline conditions (pH 9.0, 37°C), where cleavage of pyrrole cycles releases this compound derivatives as impurities. Stability is improved in diphasic systems (n-butyl acetate-water), enabling 95% yield retention .

Advanced Research Questions

Q. How do reaction mechanisms differ between traditional and biocatalytic syntheses of this compound derivatives?

- Traditional methods : Rely on stoichiometric reagents (e.g., AgI cyclization for dihydrofuran synthesis ).

- Biocatalytic approaches : NADPH-dependent aldehyde reductase in diphasic systems enables stereoselective reduction to (R)-4-chloro-3-hydroxybutanoate (86% enantiomeric excess) with 5,500 NADPH turnovers .

Q. What structural features of alkyl 4-oxobutanoate derivatives enhance tyrosinase inhibitory activity?

Alkyl chain length correlates with activity: Esters with 3–4 carbon chains (e.g., propyl/butyl) show IC₅₀ values of 102–191 µM, outperforming shorter chains. Steric and electronic effects from substituents (e.g., thymol’s methyl/isopropyl groups) further modulate binding .

Q. How can conflicting data on reaction pathways be resolved in this compound-based syntheses?

Contradictory outcomes (e.g., unexpected ester stability vs. hydrolysis) require multi-technique validation:

- RP-HPLC : Identifies degradation products (e.g., ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate) .

- Kinetic studies : Compare rates of competing pathways (e.g., cleavage vs. ester hydrolysis) under varying pH/temperature .

Q. What strategies improve enantioselectivity in this compound reductions?

- Enzyme engineering : Optimize aldehyde reductase substrate specificity.

- Diphasic systems : Minimize substrate inhibition and enzyme denaturation, achieving 86% enantiomeric excess .

Q. Methodological Guidance

Q. How to design an HPLC protocol for tracking this compound degradation?

- Column : C18 reverse-phase.

- Detection : UV at 254 nm.

- Method : Isocratic elution (acetonitrile/water, 60:40) with retention time calibration (e.g., tR = 7.33 min for ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate) .

Q. What experimental controls are critical in Friedel-Crafts acylation of this compound?

- Dry conditions : Prevent hydrolysis of succinoyl chloride.

- Catalyst stoichiometry : Use 1.2 eq AlCl₃ to avoid bis-acylation byproducts .

Q. How to optimize yields in TiIII-mediated allenylation of this compound?

- Substrate purity : Pre-purify this compound to >95%.

- Temperature : Maintain −78°C during TiIII addition to suppress side reactions .

Q. Data Interpretation and Contradictions

Q. Why do some synthetic routes for this compound derivatives report lower yields?

Competing pathways (e.g., bis-acylation in Friedel-Crafts reactions) reduce yields. Mitigation includes:

- Low-temperature acylation : Limits electrophilic overactivation .

- Protecting groups : Use Boc groups to direct regioselectivity .

Q. How to reconcile discrepancies in reported biological activities of this compound esters?

Variations in assay conditions (e.g., tyrosinase source, substrate concentration) require normalization. Cross-validate using standardized protocols (e.g., mushroom tyrosinase at 25°C) .

Properties

IUPAC Name |

ethyl 4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMPHCGACBODIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143879 | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-10-0 | |

| Record name | Butanoic acid, 4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-OXOBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0592D2Y8Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.